Oxytetracycline dihydrate sigmaultra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytetracycline dihydrate sigmaultra is a high-purity form of oxytetracycline dihydrate, an antibiotic and a tetracycline derivative. It is naturally produced by the actinomycete bacteria Streptomyces rimosus and Streptomyces xanthophaeus. This compound is widely used in scientific research due to its stringent control of elemental content, making it suitable for applications requiring high purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxytetracycline dihydrate is synthesized through the fermentation of Streptomyces rimosus. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The oxytetracycline is then extracted and purified through a series of chemical processes, including filtration, precipitation, and crystallization .
Industrial Production Methods
In industrial settings, the production of oxytetracycline dihydrate involves large-scale fermentation. The bacteria are grown in bioreactors, and the antibiotic is harvested after a specific growth period. The purification process is similar to the laboratory methods but scaled up to handle larger volumes. The final product is then dried and processed into a stable dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Oxytetracycline dihydrate undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and amino groups on the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving oxytetracycline dihydrate include hydrochloric acid (HCl), sodium hydroxide (NaOH), and methanol. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various by-products, while substitution reactions can result in modified tetracycline derivatives .
Scientific Research Applications
Oxytetracycline dihydrate sigmaultra is used in a wide range of scientific research applications, including:
Mechanism of Action
Oxytetracycline dihydrate exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl transfer RNA (tRNA) to the ribosome’s A site. This inhibition is reversible and prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxytetracycline dihydrate include:
Tetracycline: Another tetracycline antibiotic with a similar mechanism of action.
Doxycycline: A more potent tetracycline derivative with a longer half-life.
Chlortetracycline: Another tetracycline antibiotic used in veterinary medicine.
Uniqueness
Oxytetracycline dihydrate sigmaultra is unique due to its high purity and stringent control of elemental content, making it suitable for applications requiring precise and reliable results. Its natural production by Streptomyces rimosus and Streptomyces xanthophaeus also distinguishes it from other synthetic tetracycline derivatives .
Properties
Molecular Formula |
C22H26N2O10 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate |
InChI |
InChI=1S/C22H24N2O9.H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H2/t12-,13-,14+,17+,21-,22+;/m1./s1 |
InChI Key |
IJKBSHGSRCMPQD-IFLJXUKPSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.